Histatin-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

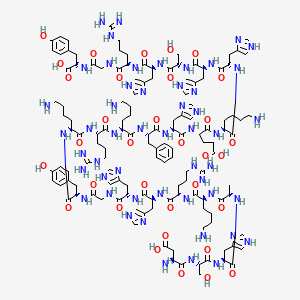

2D Structure

Properties

Molecular Formula |

C133H195N51O33 |

|---|---|

Molecular Weight |

3036.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |

InChI Key |

KSXBMTJGDUPBBN-VPKNIDFUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Significance of Salivary Histatin-5: A Technical Guide

Abstract

Histatin-5, a 24-amino acid cationic peptide found in human saliva, stands as a pivotal component of the innate immune system in the oral cavity. First identified in 1988, it has since been the subject of extensive research, revealing its potent antifungal properties, particularly against the opportunistic pathogen Candida albicans. This technical guide provides an in-depth exploration of the discovery, history, and biochemical characterization of this compound. It details the seminal experimental protocols that were instrumental in its isolation and functional analysis, presents key quantitative data in a structured format, and illustrates its mechanism of action through detailed signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of antimicrobial peptides and their therapeutic potential.

Introduction: The Dawn of a Salivary Defender

The oral cavity, a primary portal for microbial entry, possesses a sophisticated innate immune system, of which saliva is a critical component. In the late 1980s, a family of histidine-rich proteins was discovered in human parotid gland secretions and aptly named "histatins."[1][2] Among these, this compound has emerged as a molecule of significant interest due to its potent fungicidal activity.[3][4][5] This guide traces the scientific journey of this compound, from its initial discovery to our current understanding of its multifaceted role in oral health.

The Historical Trail: From Discovery to Characterization

The story of this compound begins with the broader discovery of the histatin family. Initially referred to as histidine-rich peptides (HRPs), these molecules were first isolated from whole saliva through a combination of ion-exchange chromatography and gel filtration.[6]

A landmark 1988 study by Oppenheim and colleagues led to the successful purification and characterization of three major histatins from human parotid secretion: Histatin 1, 3, and 5.[7] This research established that this compound is a 24-amino acid peptide.[1][7] Subsequent analysis revealed that this compound is not a direct gene product but rather a proteolytic cleavage product of the larger Histatin-3.[1][7] The amino acid sequence of this compound was determined using automated Edman degradation.[7]

The primary amino acid sequence of human this compound is: DSHAKRHHGYKRKFHEKHHSHRGY [8]

The emergence of oral candidiasis as a significant opportunistic infection, particularly with the rise of the HIV/AIDS epidemic, spurred intensive investigation into the antifungal properties of histatins, with this compound demonstrating the most potent activity against Candida albicans.[3]

Quantitative Profile of this compound

A substantial body of research has quantified the presence and activity of this compound, providing a baseline for its physiological significance and therapeutic potential.

Table 1: Physicochemical and Salivary Concentration Data for this compound

| Parameter | Value | Reference(s) |

| Amino Acid Residues | 24 | [1][7] |

| Molecular Weight | 3,037 Da | [2][7] |

| Isoelectric Point (pI) | Basic (Cationic) | [1] |

| Concentration in Whole Saliva | 15-30 µM (estimated) | [3][6] |

| Concentration of Total Histatins in Unstimulated Parotid Saliva | ~53 µg/mL | [3][6] |

Table 2: Antifungal and Inhibitory Activity of this compound

| Target Organism/Enzyme | Activity Metric | Value | Reference(s) |

| Candida albicans | MIC₅₀ | 10-20 µg/mL | [3] |

| Candida kefyr | MIC₅₀ | 10-20 µg/mL | [3] |

| Candida krusei | MIC₅₀ | 10-20 µg/mL | [3] |

| Candida parapsilosis | MIC₅₀ | 10-20 µg/mL | [3] |

| Cryptococcus neoformans | MIC₅₀ | 5-6 µg/mL | [3] |

| Aspergillus fumigatus | MIC₅₀ | 5-6 µg/mL | [3] |

| Matrix Metalloproteinase-2 (MMP-2) | IC₅₀ | 0.57 µM | [9] |

| Matrix Metalloproteinase-9 (MMP-9) | IC₅₀ | 0.25 µM | [9] |

| Arg-gingipain (Porphyromonas gingivalis) | IC₅₀ | 22.0 ± 2.2 µM | [9] |

| Lys-gingipain (Porphyromonas gingivalis) | IC₅₀ | 13.8 ± 1.5 µM | [9] |

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that have defined our understanding of this compound.

Purification of this compound

This protocol outlines the original method for isolating Histatins 1, 3, and 5 from human parotid saliva.[7]

-

Saliva Collection and Preparation: Human parotid saliva was collected and immediately placed on ice.

-

Gel Filtration Chromatography:

-

Column: Bio-Gel P-2.

-

Eluent: Volatile buffer (details not specified in the abstract).

-

Procedure: The collected saliva was applied to the column to separate proteins based on size. Fractions were collected and monitored for protein content.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A reverse-phase column (specific type not detailed in the abstract).

-

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA).

-

Procedure: Fractions from the gel filtration step containing the histatins were pooled, concentrated, and injected into the HPLC system. The hydrophobic nature of the histatins allows for their separation from other salivary proteins. Fractions corresponding to Histatins 1, 3, and 5 were collected based on their retention times.

-

A more rapid, two-step procedure was later developed, leveraging the metal-binding properties of histatins.[10]

-

Zinc Precipitation:

-

Procedure: Zinc chloride is added to human parotid secretion under alkaline conditions. This causes the selective precipitation of histatins, along with statherin.

-

Recovery: The precipitate is collected by centrifugation. This step yields approximately 90% of the histatins.[10]

-

-

RP-HPLC Purification:

-

Procedure: The zinc precipitate is redissolved and subjected to RP-HPLC as described in the original method to separate Histatins 1, 3, and 5 from each other and from co-precipitated statherin.

-

Amino Acid Sequence Analysis: Edman Degradation

The primary structure of this compound was determined using automated Edman degradation.[2][7][11][12]

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the N-terminal amino acid.

-

Cleavage: The reaction conditions are shifted to acidic, which cleaves the N-terminal amino acid derivative as a thiazolinone.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to known standards.

-

Cycling: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.

Antifungal Activity Assessment: Candida albicans Killing Assay

This protocol is a representative method for determining the candidacidal activity of this compound.

-

Preparation of C. albicans: C. albicans cells are grown in a suitable broth medium (e.g., YPD) to the mid-logarithmic phase. The cells are then harvested by centrifugation, washed, and resuspended in a buffer such as 10 mM sodium phosphate (B84403) buffer (pH 7.4).

-

Incubation with this compound: The cell suspension is adjusted to a specific density (e.g., 2.5 x 10⁵ cells/mL). Serial dilutions of this compound are added to the cell suspension.

-

Reaction Conditions: The mixture is incubated for a defined period (e.g., 1-1.5 hours) at 37°C with shaking.

-

Viability Assessment: After incubation, the cell suspension is serially diluted in buffer. Aliquots of the dilutions are plated on agar (B569324) plates (e.g., Sabouraud Dextrose Agar). The plates are incubated at 30°C or 37°C for 24-48 hours.

-

Quantification: The number of colony-forming units (CFUs) is counted. The percentage of killing is calculated by comparing the CFU counts from the this compound-treated samples to a control sample (cells incubated without this compound).

Mechanistic Studies

This assay measures the efflux of ATP from C. albicans upon treatment with this compound.[9]

-

Experimental Setup: C. albicans cells (e.g., 10⁶ cells) are incubated with a specific concentration of this compound (e.g., 31 µM).

-

Sample Collection: At various time points (e.g., 5, 10, 20, 45, 60 minutes), the cell suspension is centrifuged to pellet the cells.

-

ATP Measurement: The supernatant, containing the extracellular ATP, is collected. The amount of ATP is quantified using a luciferin-luciferase-based ATP bioluminescence assay kit. The light produced is proportional to the ATP concentration and is measured using a luminometer.

-

Data Analysis: ATP concentrations are determined from a standard curve. The results are typically expressed as nanomoles of ATP released per 10⁶ cells.

This protocol demonstrates the localization of this compound to the mitochondria of C. albicans.[13]

-

Labeling of this compound: this compound is fluorescently labeled with a dye such as fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) isothiocyanate (TRITC).

-

Mitochondrial Staining: C. albicans cells are incubated with a mitochondria-specific fluorescent probe, such as MitoTracker Orange.

-

Incubation: The cells are then treated with the fluorescently labeled this compound.

-

Microscopy: The cells are observed using fluorescence microscopy. The co-localization of the fluorescent signal from the labeled this compound and the MitoTracker dye indicates that this compound targets the mitochondria.

Mechanism of Action: An Intracellular Assault

Contrary to many other antimicrobial peptides that act by forming pores in the cell membrane, this compound exerts its candidacidal effects through a multi-step intracellular process.

Binding and Translocation

The initial step involves the binding of this compound to specific proteins on the C. albicans cell wall, primarily the heat shock proteins Ssa1 and Ssa2.[3][14][15][16] This binding is a prerequisite for the subsequent energy-dependent translocation of the peptide across the fungal cell membrane and into the cytoplasm.[3]

Intracellular Targeting and Cytotoxicity

Once inside the cytoplasm, this compound targets the mitochondria.[13][17][18] This interaction disrupts mitochondrial function, leading to a loss of mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[17] A key consequence of this compound's action is the non-lytic release of intracellular ATP and other small ions, which leads to a disruption of cellular homeostasis and ultimately, cell death.[3][9]

Conclusion and Future Perspectives

The discovery and subsequent characterization of salivary this compound have provided profound insights into the innate defense mechanisms of the oral cavity. Its potent and specific antifungal activity against Candida albicans, coupled with its unique intracellular mechanism of action, underscores its potential as a template for the development of novel antifungal therapeutics. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon this foundational knowledge. Future research may focus on optimizing the stability and delivery of this compound-based peptides for clinical applications, exploring their synergistic effects with existing antifungal agents, and further elucidating the intricate molecular interactions that govern their potent biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron binding modulates candidacidal properties of salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Histatins, a novel family of histidine-rich proteins in human parotid secretion. Isolation, characterization, primary structure, and fungistatic effects on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new method for the isolation of histatins 1, 3, and 5 from parotid secretion using zinc precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ehu.eus [ehu.eus]

- 12. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 13. The cellular target of histatin 5 on Candida albicans is the energized mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Candida albicans Ssa1/2p is the cell envelope binding protein for human salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Candida albicans cell wall ssa proteins bind and facilitate import of salivary histatin 5 required for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. art.torvergata.it [art.torvergata.it]

- 18. Characterization of histatin 5 with respect to amphipathicity, hydrophobicity, and effects on cell and mitochondrial membrane integrity excludes a candidacidal mechanism of pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Histatin-5 in Oral Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin-5 (Hst-5), a 24-amino acid histidine-rich cationic peptide found in human saliva, is a critical component of the innate immune system in the oral cavity. While primarily recognized for its potent antifungal activity, particularly against Candida albicans, emerging research has unveiled a broader spectrum of biological functions. This technical guide provides an in-depth analysis of the multifaceted roles of this compound, encompassing its antimicrobial, wound healing, and anti-inflammatory properties. We present a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals engaged in the study of oral biology and the development of novel therapeutic agents.

Introduction

The oral cavity is a complex ecosystem teeming with a diverse microbiota. Saliva, the primary biological fluid in this environment, contains a vast arsenal (B13267) of antimicrobial peptides that play a crucial role in maintaining oral health. Among these, the histatin family of proteins, and specifically this compound, have garnered significant attention for their potent biological activities. This guide delves into the core biological functions of this compound, providing a technical and in-depth exploration of its mechanisms and potential therapeutic applications.

Antimicrobial Functions of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens found in the oral cavity. Its primary and most studied function is its potent fungicidal effect against opportunistic yeasts, particularly Candida albicans. Additionally, recent studies have highlighted its bactericidal activity against a range of bacteria, including several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their antibiotic resistance.

Antifungal Activity

This compound is one of the most potent endogenous antifungal peptides in the oral cavity. Its candidacidal mechanism is complex and multifactorial, involving a series of steps that ultimately lead to fungal cell death. Unlike many other antimicrobial peptides, this compound does not primarily function by forming pores in the fungal cell membrane. Instead, its targets are intracellular.[1][2]

The proposed mechanism involves:

-

Cell Wall Binding and Internalization: this compound initially binds to the fungal cell wall, a process that is energy-independent. Subsequently, it is actively transported into the cytoplasm in an energy-dependent manner, a process that may involve fungal polyamine transporters.[1][2]

-

Mitochondrial Targeting and Dysfunction: Once inside the fungal cell, this compound targets the mitochondria.[3] This interaction leads to the inhibition of the mitochondrial respiratory chain.

-

Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function results in the generation of reactive oxygen species (ROS).[3]

-

Oxidative Stress and Cell Death: The accumulation of ROS induces significant oxidative stress, leading to damage of cellular components and ultimately, fungal cell death.[3]

-

Ion Imbalance and Osmotic Stress: this compound also causes an efflux of intracellular ions, such as potassium, leading to ionic imbalance and osmotic stress, which contributes to its fungicidal activity.[1]

Diagram of the Antifungal Signaling Pathway of this compound

Caption: Antifungal mechanism of this compound against Candida albicans.

Antibacterial Activity

While the antifungal properties of this compound are well-documented, its antibacterial effects are an area of growing interest. Studies have shown that this compound possesses bactericidal activity against a range of oral and non-oral bacteria, including several multidrug-resistant ESKAPE pathogens. The mechanism of antibacterial action appears to vary depending on the bacterial species and may involve membrane disruption or other intracellular targets.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various microorganisms.

| Microorganism | Strain | MIC (µM) | Reference(s) |

| Candida albicans | Various | 2.6 - 4.8 | [4] |

| Candida kefyr | Clinical Isolate | 10 - 20 µg/mL | [5] |

| Candida krusei | Clinical Isolate | 10 - 20 µg/mL | [5] |

| Candida parapsilosis | Clinical Isolate | 10 - 20 µg/mL | [5] |

| Cryptococcus neoformans | Clinical Isolate | 5 - 6 µg/mL | [5] |

| Aspergillus fumigatus | Clinical Isolate | 5 - 6 µg/mL | [5] |

| Acinetobacter baumannii | Clinical Isolate | 38 | [3] |

| Pseudomonas aeruginosa | Clinical Isolate | 47 | [3] |

| Enterobacter cloacae | Clinical Isolate | 90 | [3] |

| Porphyromonas gingivalis | Biofilm | 25 µg/mL (inhibition) | [6] |

Role in Wound Healing

Beyond its antimicrobial functions, this compound plays a significant role in promoting wound healing in the oral cavity. This function is critical for maintaining the integrity of the oral mucosa, which is constantly subjected to minor injuries.

Mechanism of Action in Wound Healing

This compound promotes wound closure primarily by stimulating cell migration. The proposed mechanism involves the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key regulator of cell migration and proliferation. The binding of this compound to currently unidentified cell surface receptors is thought to trigger a downstream signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the expression of genes involved in cell motility.

Diagram of the this compound-Induced Wound Healing Signaling Pathway

Caption: this compound-induced ERK1/2 signaling pathway in epithelial cell migration.

Quantitative Data: Wound Healing

The following table presents quantitative data on the effect of this compound on cell migration in in vitro wound healing assays.

| Cell Type | This compound Concentration (µM) | Observation | Reference(s) |

| Human Corneal Limbal Epithelial (HCLE) Cells | 50 | Most significant increase in scratch closure | [7] |

| Human Corneal Epithelial (HCE) Cells | 50 | Increase in cell migration in sprouting assay | [7] |

| HeLa Cells | 80 | Statistically significant improvement in scratch closure | [7] |

| MCF-7 Cells | 80 | Statistically significant improvement in scratch closure | [7] |

Inhibition of Proteolytic Enzymes

This compound has been shown to inhibit the activity of both host and bacterial proteases that are implicated in the pathogenesis of periodontal disease. This inhibitory activity contributes to the protective role of this compound in maintaining periodontal health.

Inhibition of Host Matrix Metalloproteinases (MMPs)

This compound can inhibit the activity of MMP-2 and MMP-9, two host enzymes involved in the degradation of the extracellular matrix. Overactivity of these MMPs is a hallmark of periodontal tissue destruction.

Inhibition of Bacterial Gingipains

This compound also inhibits gingipains, a class of potent proteases produced by the major periodontal pathogen Porphyromonas gingivalis. By neutralizing these bacterial enzymes, this compound helps to mitigate their destructive effects on periodontal tissues.

Quantitative Data: Protease Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various proteases.

| Protease | Source | IC50 (µM) | Reference(s) |

| MMP-2 | Host | 0.57 | [1][8] |

| MMP-9 | Host | 0.25 | [1][8] |

| Arg-gingipain (Rgp) | Porphyromonas gingivalis | 22.0 | [8] |

| Lys-gingipain (Kgp) | Porphyromonas gingivalis | 13.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of peptides.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

-

Preparation of Microbial Inoculum:

-

Culture the desired microbial strain overnight on an appropriate agar (B569324) plate.

-

Inoculate a single colony into a suitable broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.

-

Dilute the adjusted culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in sterile, deionized water or a suitable buffer.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial suspension to each well of the 96-well plate containing the this compound dilutions.

-

Include a positive control (microbes without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader, with the MIC being the concentration that shows no significant increase in OD600 compared to the negative control.

-

In Vitro Wound Healing: Scratch Assay

This protocol describes a common method for assessing the effect of this compound on cell migration.

Protocol:

-

Cell Culture and Monolayer Formation:

-

Seed epithelial cells (e.g., human gingival keratinocytes) in a 24-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

-

Creation of the "Scratch":

-

Once the cells have reached confluency, create a linear "scratch" or cell-free area in the center of the monolayer using a sterile pipette tip.

-

-

Treatment and Imaging:

-

Wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Add fresh culture medium containing the desired concentration of this compound or a vehicle control.

-

Capture images of the scratch at time zero (T0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope equipped with a camera.

-

-

Quantification of Cell Migration:

-

Measure the width or the area of the scratch in the captured images using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure at each time point relative to the initial scratch area.

-

Compare the rate of wound closure between the this compound-treated and control groups to determine the effect of the peptide on cell migration.

-

Protease Inhibition Assay: Fluorogenic Substrate Method

This protocol outlines a general method for measuring the inhibitory activity of this compound against proteases like MMPs.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the specific protease (e.g., MMP-2 or MMP-9) and activate it according to the manufacturer's instructions.

-

Prepare a stock solution of a fluorogenic protease substrate that is specific for the enzyme being tested.

-

Prepare serial dilutions of this compound to the desired concentrations.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the activated protease to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with the protease but no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a remarkably versatile peptide with a wide range of biological functions that are crucial for maintaining oral health. Its potent antifungal and emerging antibacterial properties, coupled with its ability to promote wound healing and inhibit destructive proteases, highlight its potential as a template for the development of novel therapeutic agents. Future research should focus on further elucidating the specific molecular targets and signaling pathways of this compound, as well as exploring its therapeutic efficacy in preclinical and clinical models of oral diseases. The development of stable and effective delivery systems for this compound will be critical for translating its therapeutic potential into clinical applications.

References

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Wound Healing Properties of this compound and Identification of a Functional Domain Required for this compound-Induced Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Visfatin Promotes Wound Healing through the Activation of ERK1/2 and JNK1/2 Pathway [mdpi.com]

- 7. ulab360.com [ulab360.com]

- 8. mdpi.com [mdpi.com]

Histatin-5: A Comprehensive Technical Guide on its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and functional characteristics of histatin-5 (B8235270), a naturally occurring human salivary peptide with significant antimicrobial properties. This document details its amino acid sequence, three-dimensional structure, and the experimental methodologies used for its characterization. Furthermore, it delves into its mechanism of action, particularly its potent candidacidal activity, and the associated signaling pathways.

This compound: Core Molecular Features

This compound is a 24-amino acid cationic peptide, rich in histidine residues, which plays a crucial role in the innate immune defense of the oral cavity.[1]

Amino Acid Sequence and Physicochemical Properties

The primary structure of human this compound has been well-established. The sequence is as follows:

DSHAKRHHGYKRKFHEKHHSHRGY [1][2][3]

This specific sequence imparts a unique set of physicochemical properties to the peptide, which are summarized in the table below.

| Property | Value | Reference |

| Full Amino Acid Sequence | Asp-Ser-His-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr | [1][2][3] |

| Single-Letter Code | DSHAKRHHGYKRKFHEKHHSHRGY | [1][2] |

| Molecular Formula | C133H195N51O33 | [2] |

| Molecular Weight | 3036.5 Da | [2] |

| CAS Registry Number | 104339-66-4 | [2] |

The Conformational Plasticity of this compound Structure

The three-dimensional structure of this compound is highly dependent on its environment. This conformational flexibility is a key aspect of its biological function.

Structure in Aqueous vs. Non-Aqueous Environments

In aqueous solutions at physiological pH, this compound exists predominantly as a random coil, lacking a well-defined secondary structure.[4][5] This has been demonstrated by techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.[4][6] However, in non-aqueous or membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or dimethyl sulfoxide (B87167) (DMSO), this compound undergoes a significant conformational change, adopting a largely alpha-helical structure.[4][5][7][8] This transition to an alpha-helical conformation is believed to be crucial for its antimicrobial activity, facilitating its interaction with and translocation across microbial cell membranes.[7][8]

Quantitative Structural Data

The following tables present quantitative data derived from structural studies of this compound.

Table 2.1: ¹H NMR Chemical Shifts of this compound in 90% TFE/10% H₂O (pH 3.6)

| Residue | NH | Hα | Hβ | Hγ | Hδ | Others |

| D2 | 8.45 | 4.63 | 2.82, 2.75 | - | - | - |

| S3 | 8.21 | 4.41 | 3.91 | - | - | - |

| H4 | 8.32 | 4.61 | 3.19, 3.11 | - | 7.02 | 8.29 (ε1) |

| A5 | 8.25 | 4.29 | 1.45 | - | - | - |

| K6 | 8.11 | 4.21 | 1.81, 1.72 | 1.41 | 1.63 | 2.98 (ε) |

| R7 | 8.09 | 4.23 | 1.83, 1.74 | 1.61 | 3.18 | - |

| H8 | 8.01 | 4.31 | 3.21, 3.13 | - | 7.05 | 8.33 (ε1) |

| H9 | 7.98 | 4.28 | 3.23, 3.15 | - | 7.08 | 8.38 (ε1) |

| G10 | 8.23 | 3.92 | - | - | - | - |

| Y11 | 8.15 | 4.51 | 3.01, 2.93 | - | 6.79 | 7.09 (ε) |

| K12 | 8.03 | 4.25 | 1.85, 1.76 | 1.45 | 1.66 | 3.01 (ε) |

| R13 | 7.95 | 4.19 | 1.88, 1.79 | 1.63 | 3.21 | - |

| K14 | 7.88 | 4.15 | 1.91, 1.82 | 1.48 | 1.69 | 3.04 (ε) |

| F15 | 7.81 | 4.45 | 3.11, 3.03 | - | 7.21-7.35 | - |

| H16 | 7.91 | 4.35 | 3.25, 3.17 | - | 7.11 | 8.41 (ε1) |

| E17 | 8.05 | 4.27 | 2.05, 1.98 | 2.28 | - | - |

| K18 | 7.99 | 4.18 | 1.95, 1.86 | 1.51 | 1.72 | 3.08 (ε) |

| H19 | 8.11 | 4.38 | 3.28, 3.21 | - | 7.15 | 8.45 (ε1) |

| H20 | 8.18 | 4.33 | 3.31, 3.24 | - | 7.18 | 8.49 (ε1) |

| S21 | 8.28 | 4.43 | 3.95 | - | - | - |

| H22 | 8.35 | 4.55 | 3.35, 3.28 | - | 7.22 | 8.53 (ε1) |

| R23 | 8.29 | 4.26 | 1.98, 1.89 | 1.68 | 3.25 | - |

| G24 | 8.41 | 3.98 | - | - | - | - |

| Y25 | 8.33 | 4.58 | 3.15, 3.07 | - | 6.83 | 7.13 (ε) |

Note: Data extracted from a published study. The numbering in the original source appears to be shifted by one residue compared to the standard 24-residue sequence.

Table 2.2: Metal Ion Binding Affinity of this compound

| Metal Ion | Binding Affinity (Kd) | Method | Reference |

| Cu(II) | 2.6 x 10-7 M | N/A | [2] |

| Zn(II) | ~1 x 10-5 M (buffer-dependent) | Isothermal Titration Calorimetry | [9] |

| Zn(II) | ~6 x 10-6 M (buffer-independent) | Isothermal Titration Calorimetry | [9] |

Experimental Protocols for this compound Characterization

This section provides an overview of the key experimental protocols used to study the structure and function of this compound.

Determination of Candidacidal Activity

A common method to assess the antifungal activity of this compound is the broth microdilution assay to determine the minimum inhibitory concentration (MIC) and a cell viability assay.[10]

Experimental Workflow: Candidacidal Activity Assay

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of this compound in different solvent conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 50 µM) in the desired buffers (e.g., water, phosphate buffer, or various concentrations of TFE in water).[1]

-

Instrument Setup: Use a spectropolarimeter equipped with a quartz cell of a defined path length (e.g., 0.1 cm).

-

Data Acquisition: Record CD spectra over a wavelength range of 190-260 nm. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE). The percentage of alpha-helical content can be estimated from the MRE value at 222 nm using established formulas. The spectra of this compound show a characteristic negative band around 200 nm in water, indicative of a random coil.[1] In the presence of increasing concentrations of TFE, two negative bands appear around 208 and 222 nm, and a positive band around 192 nm, which are characteristic of an alpha-helical structure.[1]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is used to obtain detailed information about the three-dimensional structure of this compound in solution.

Methodology:

-

Sample Preparation: Prepare a concentrated solution of this compound in the desired solvent (e.g., a mixture of TFE and water or DMSO) containing a small amount of D₂O for the lock signal.

-

Data Acquisition: A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

-

Data Analysis:

-

Resonance Assignment: The TOCSY spectra are used to assign the proton resonances to specific amino acid residues in the sequence.

-

Structural Restraints: The NOESY spectra provide information about through-space interactions between protons that are close in the 3D structure. These NOEs are used as distance restraints in structure calculation algorithms.

-

Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D structures that are consistent with the NMR data.

-

Mechanism of Action and Signaling Pathways

The primary biological function of this compound is its potent activity against the pathogenic fungus Candida albicans. This activity is not due to simple membrane lysis but involves a multi-step process.

Candidacidal Mechanism of this compound

The killing mechanism of this compound against C. albicans involves the following key steps:

-

Cell Wall Binding: this compound initially binds to the fungal cell wall, a process that is energy-independent.

-

Translocation: The peptide is then translocated across the cell membrane into the cytoplasm. This step is energy-dependent and utilizes fungal polyamine transporters.

-

Intracellular Targeting: Once inside the cell, this compound targets the mitochondria, leading to the production of reactive oxygen species (ROS).

-

Induction of Osmotic Stress: The accumulation of ROS and other intracellular events lead to an ion imbalance and volume dysregulation, ultimately causing osmotic stress and cell death.[3]

Activation of the Hog1 MAPK Signaling Pathway

This compound-induced stress in C. albicans triggers a cellular response mediated by the High-Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) pathway.[3][7]

Signaling Pathway: this compound Induced Hog1 Activation

The activation of the Hog1 pathway, leading to the production of glycerol, is a defense mechanism by the fungal cell to counteract the osmotic stress induced by this compound.[3]

Conclusion

This compound is a multifaceted salivary peptide with a well-defined primary structure and a conformationally adaptable three-dimensional structure. Its potent candidacidal activity, mediated by a non-lytic mechanism involving intracellular targeting and the induction of osmotic stress, makes it a subject of significant interest for the development of novel antifungal therapeutics. The detailed understanding of its structure, function, and the signaling pathways it modulates in target organisms, as outlined in this guide, provides a solid foundation for future research and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Salivary histatin 5: dependence of sequence, chain length, and helical conformation for candidacidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biology.stackexchange.com [biology.stackexchange.com]

- 8. Specific metallo-protein interactions and antimicrobial activity in this compound, an intrinsically disordered salivary peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR studies of the antimicrobial salivary peptides histatin 3 and histatin 5 in aqueous and nonaqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Candidacidal Mechanism of Histatin-5: A Technical Guide to its Action Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histatin-5 (Hst-5), a 24-amino acid cationic peptide found in human saliva, is a potent, non-toxic antifungal agent against the opportunistic pathogen Candida albicans. Its mechanism of action is multifaceted and distinct from many conventional antifungal drugs, making it a promising candidate for novel therapeutic development. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of Hst-5 exposure to C. albicans. It details the initial binding and internalization processes, the subsequent intracellular targeting of mitochondria leading to oxidative stress and ATP efflux, and the ultimate demise of the fungal cell through osmotic dysregulation. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and presents visual representations of the signaling pathways and experimental workflows.

Introduction

Candida albicans is a commensal yeast that can cause opportunistic infections, ranging from superficial mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The rise of antifungal drug resistance necessitates the exploration of alternative therapeutic agents. This compound, a naturally occurring peptide in human saliva, represents a promising avenue of research due to its potent candidacidal activity.[1][2] Unlike many antimicrobial peptides that induce cell lysis, Hst-5's mechanism is more intricate, involving a series of specific molecular interactions and the induction of a programmed cell death-like process.[1] Understanding the precise mechanism of Hst-5 is crucial for its potential development as a therapeutic agent.

The Multi-Step Mechanism of this compound Action

The candidacidal activity of this compound is a sequential process that can be broadly categorized into three phases: cell surface binding, internalization, and intracellular targeting leading to cell death.

Phase 1: Binding to the Candida albicans Cell Envelope

The initial interaction of the cationic Hst-5 with the C. albicans cell surface is a critical prerequisite for its antifungal activity. This binding is not a random electrostatic interaction but involves specific components of the fungal cell wall and membrane.

-

Primary Binding Receptors: The heat shock proteins Ssa1 and Ssa2 have been identified as the primary binding proteins for Hst-5 on the C. albicans cell surface.[2][3] The binding affinity (Kd) of Hst-5 to Ssa proteins has been determined, highlighting a specific interaction.[3] Deletion of the SSA2 gene significantly reduces Hst-5 uptake and killing, underscoring its importance.[4]

-

Interaction with Glucans: In addition to protein receptors, Hst-5 also binds to β-1,3-glucan in the fungal cell wall.[5] This interaction is sensitive to salt concentrations, suggesting an electrostatic component.[5]

Phase 2: Energy-Dependent Internalization

Following cell surface binding, Hst-5 is actively transported into the fungal cytoplasm. This process is energy-dependent and does not involve lysis of the cell membrane.[1][5]

-

Polyamine Transporters: Hst-5 utilizes the fungal polyamine transporters, primarily Dur3 and Dur31, for its entry into the cell.[1] This uptake is a crucial step, as the primary targets of Hst-5 are intracellular.

-

Non-Endocytic Pathway: Evidence suggests that the primary route of internalization is via translocation across the plasma membrane rather than through endocytosis.[5]

Phase 3: Intracellular Targeting and Induction of Cell Death

Once inside the cytoplasm, this compound orchestrates a cascade of events that ultimately lead to the death of the C. albicans cell.

-

Mitochondrial Dysfunction: A key intracellular target of Hst-5 is the mitochondrion.[2][6] Hst-5 disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and inhibition of cellular respiration.[6]

-

Generation of Reactive Oxygen Species (ROS): The interference with the mitochondrial respiratory chain results in the production of reactive oxygen species (ROS).[7] This oxidative stress contributes significantly to the fungicidal activity of Hst-5.

-

ATP Efflux: Hst-5 induces a non-lytic release of intracellular ATP.[1][8] This depletion of the cell's primary energy currency is a critical step in the killing process. The released ATP may also act as an extracellular cytotoxic mediator.[1]

-

Ion Imbalance and Osmotic Stress: The peptide also causes an efflux of intracellular ions, such as potassium and magnesium.[9] This leads to an ion imbalance and osmotic stress, resulting in a decrease in cell volume and ultimately, cell death.[1][10]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in the G1 phase in C. albicans.[10]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the antifungal activity of this compound against Candida albicans.

Table 1: Antifungal Potency of this compound

| Parameter | Value | Candida albicans Strain(s) | Reference(s) |

| MIC50 | 10 - 20 µg/mL | Various clinical isolates | [1] |

| MIC50 | 25 µM | Not specified | [11] |

| 50% Lethal Dose (LD50) | 7.0 ± 2.1 µM | DS1 | [12] |

| Physiological Concentration | 15 - 30 µM | In human saliva | [12][13] |

Table 2: this compound Binding and Internalization

| Parameter | Value | Method | Reference(s) |

| Binding Affinity (Kd) to Ssa proteins | 2.57 x 10⁻⁶ M | ¹²⁵I-Hst 5 binding assay | [3] |

| Internalization Time | Maximal after 60 min | Fluorescence Microscopy | [14] |

Table 3: Intracellular Effects of this compound

| Parameter | Observation | This compound Concentration | Time | Reference(s) |

| Cell Viability | 86% loss | 50 and 200 µM | 60 min | [1] |

| ATP Release | Dose-dependent | 3.9 to 61 µM | 1.5 h | [12] |

| ATP Efflux | Near total inhibition by 1 mM DIDS | 31 µM | Not specified | [10] |

| Mitochondrial Protein Expression | Down-regulation of respiratory enzyme complexes | 6 µM (IC50) | 30 and 60 min | [13] |

| Mitochondrial Protein Expression | Up-regulation of genome maintenance and gene expression proteins | 6 µM (IC50) | 30 and 60 min | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Candida albicans Killing Assay

This protocol is used to determine the candidacidal activity of this compound.

Materials:

-

Candida albicans strain (e.g., ATCC 90028, DS1)

-

Yeast extract-peptone-dextrose (YPD) broth and agar (B569324)

-

10 mM Sodium Phosphate Buffer (NaPB), pH 7.4

-

This compound peptide

-

Microcentrifuge tubes or 96-well plates

-

Incubator at 30°C or 37°C

-

Spectrophotometer

Procedure:

-

Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking. Subculture the overnight culture into fresh YPD broth and grow to mid-log phase (OD₆₀₀ ≈ 0.8).

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with 10 mM NaPB, and resuspend in NaPB to a final concentration of 1 x 10⁶ cells/mL.

-

Peptide Treatment: In microcentrifuge tubes or a 96-well plate, mix the C. albicans cell suspension with various concentrations of this compound. Include a no-peptide control.

-

Incubation: Incubate the mixtures at 37°C with constant shaking for 60-90 minutes.[12][15]

-

Plating: After incubation, serially dilute the cell suspensions in 10 mM NaPB. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto YPD agar plates.

-

Colony Counting: Incubate the plates at 30°C for 24-48 hours. Count the number of colony-forming units (CFUs) on each plate.

-

Calculation of Killing: Calculate the percentage of killing using the following formula: % Killing = [1 - (CFU of Hst-5 treated sample / CFU of control sample)] x 100

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of dihydroethidium (B1670597) (DHE) to measure intracellular ROS production.

Materials:

-

Candida albicans cells (prepared as in 4.1)

-

1 mM Potassium Phosphate Buffer (PPB), pH 7.0

-

Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)

-

This compound peptide

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest and wash mid-log phase C. albicans cells and resuspend them in 1 mM PPB to an OD₆₂₀ of approximately 2.0.

-

DHE Loading: Add DHE stock solution to the cell suspension to a final concentration of 20 µM.[16] Incubate for 15 minutes at 30°C in the dark.

-

Washing: Centrifuge the cells to remove excess DHE and resuspend the cell pellet in fresh 1 mM PPB to the same OD₆₂₀.

-

Peptide Treatment: Add 100 µL of the DHE-loaded cell suspension to the wells of a black 96-well plate. Add various concentrations of this compound.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~620 nm.[16] For kinetic measurements, record the fluorescence at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

-

Microscopy (Optional): To visualize ROS production, place a sample of the treated cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for ethidium (B1194527) bromide.[17]

Assessment of this compound Internalization by Fluorescence Microscopy

This protocol details the visualization of FITC-labeled this compound uptake by C. albicans.

Materials:

-

Candida albicans cells

-

FITC-labeled this compound

-

10 mM Sodium Phosphate Buffer (NaPB), pH 7.4

-

Propidium Iodide (PI) for viability staining (optional)

-

Confocal or epifluorescence microscope

Procedure:

-

Cell Preparation: Grow and wash C. albicans cells as described in protocol 4.1. Resuspend in 10 mM NaPB.

-

Peptide Incubation: Incubate the cells with FITC-labeled this compound (e.g., 10-50 µM) at 30°C for various time points (e.g., 15, 30, 60 minutes).

-

Washing: After incubation, wash the cells twice with ice-cold NaPB to remove unbound peptide.

-

Microscopy: Resuspend the cells in a small volume of NaPB and mount them on a microscope slide. Observe the cells using a confocal or epifluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~520 nm).

-

Time-Lapse Microscopy (Optional): For dynamic studies, add FITC-Hst-5 to cells already on the microscope stage and acquire images at regular intervals.[5]

-

Co-localization (Optional): To determine the subcellular localization, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria).

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the mechanism of action of this compound.

Figure 1: The multifaceted mechanism of action of this compound against Candida albicans.

Figure 2: A generalized experimental workflow for studying the effects of this compound on C. albicans.

Figure 3: Logical relationships between the key events in this compound's mechanism of action.

The Role of Efflux Pumps and Metal Ions

The efficacy of this compound can be modulated by factors within the C. albicans cell and its environment.

-

Efflux Pumps: C. albicans possesses the efflux pump Flu1, which can actively transport this compound out of the cytoplasm, thereby reducing its intracellular concentration and antifungal activity.[18][19] Deletion of the FLU1 gene leads to increased susceptibility to Hst-5.[18]

-

Metal Ions: The interaction of this compound with metal ions, such as zinc and copper, can influence its activity. Zinc has been shown to inhibit the internalization and antifungal activity of Hst-5, potentially by altering its conformation.[20] Conversely, copper has been reported to enhance the candidacidal activity of Hst-5.[21]

Conclusion and Future Directions

The mechanism of action of this compound against Candida albicans is a complex and highly specific process that distinguishes it from many conventional antifungal agents. Its ability to target intracellular components without causing widespread cell lysis presents a unique therapeutic window. The detailed understanding of its interaction with cell wall components, its specific mode of entry, and its multifaceted assault on mitochondrial function and cellular homeostasis provides a solid foundation for the development of Hst-5-based antifungal therapies.

Future research should focus on strategies to overcome the challenges of proteolytic degradation in the oral cavity and the counteracting effects of efflux pumps. The design of more stable and potent Hst-5 analogues, as well as combination therapies that inhibit efflux pumps, could significantly enhance its therapeutic potential. Furthermore, a deeper understanding of the interplay between this compound and the host immune system will be crucial for its successful clinical translation.

References

- 1. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Candida albicans Ssa1/2p is the cell envelope binding protein for human salivary histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salivary histatin 5 internalization by translocation, but not endocytosis, is required for fungicidal activity in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antimicrobial Peptide this compound Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salivary Histatin 5 and Human Neutrophil Defensin 1 Kill Candida albicans via Shared Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [open.bu.edu]

- 15. Antifungal Activity and Action Mechanism of Histatin 5-Halocidin Hybrid Peptides against Candida ssp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species play no role in the candidacidal activity of the salivary antimicrobial peptide histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Candida albicans flu1-mediated efflux of salivary histatin 5 reduces its cytosolic concentration and fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Zinc binding inhibits cellular uptake and antifungal activity of this compound in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Intracellular targets of Histatin-5 in fungal cells

An in-depth technical guide by Gemini

Topic: Intracellular Targets of Histatin-5 (B8235270) in Fungal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Hst 5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system, exhibiting potent fungicidal activity, particularly against the opportunistic pathogen Candida albicans. Unlike many antimicrobial peptides that act by disrupting the cell membrane, the primary mechanism of Hst 5 involves its translocation into the fungal cytoplasm to engage with specific intracellular targets. This process is energy-dependent and does not cause widespread membrane lysis. This technical guide provides a comprehensive overview of the known intracellular targets of this compound, the downstream cellular consequences, quantitative data on its activity, and detailed experimental protocols for studying these interactions.

Cellular Uptake and Translocation

The journey of this compound to its intracellular targets is a multi-step process initiated by binding to the fungal cell wall, followed by energy-dependent transport across the plasma membrane.

-

Cell Wall Binding: Hst 5 initially binds to specific proteins on the C. albicans cell envelope. The heat shock proteins Ssa1p and Ssa2p have been identified as key binding partners that facilitate the subsequent uptake of the peptide.[1][2] Studies have shown that Ssa2p plays a more significant role in this process than Ssa1p.[2]

-

Intracellular Translocation: Following cell wall binding, Hst 5 is transported into the cytoplasm via fungal polyamine transporters, specifically Dur3 and Dur31.[3] This transport is an active process, requiring cellular energy in the form of ATP.[4][5] The translocation of Hst 5 into the cytosol is a prerequisite for its fungicidal activity.[6]

Primary Intracellular Target: The Mitochondrion

Once inside the fungal cell, the primary organelle targeted by this compound is the mitochondrion.[4][7][8] The engagement with energized mitochondria is a critical step in the peptide's killing mechanism.

-

Inhibition of Mitochondrial Respiration: this compound directly inhibits the mitochondrial respiratory chain.[8] This inhibition is thought to occur at the level of coenzyme Q.[7] The consequence is a disruption of electron transport and a significant reduction in cellular respiration, which is essential for the peptide's lethal effect.[4][8]

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to an out-of-sequence electron transfer to molecular oxygen, resulting in the formation of reactive oxygen species (ROS).[7][8] This oxidative stress causes widespread damage to vital cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to cell death.[7]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): Exposure to this compound leads to a loss of the mitochondrial transmembrane potential, a key indicator of mitochondrial dysfunction.[4]

The following diagram illustrates the proposed mechanism of this compound's action on fungal mitochondria.

Caption: Mitochondrial-dependent killing pathway of this compound.

Other Intracellular Effects and Pathways

Beyond its direct impact on mitochondria, this compound triggers several other cytotoxic events within the fungal cell.

-

ATP Efflux and Ionic Imbalance: A hallmark of this compound activity is the induction of non-lytic ATP release from the cytoplasm.[6][9][10] This is accompanied by the efflux of potassium ions (K+), a process in which the Trk1 transporter is implicated.[11] The loss of these small molecules leads to a severe ionic imbalance, resulting in volume dysregulation and osmotic stress, which are major contributors to cell death.

-

MAPK Signaling Pathway Activation: The osmotic stress induced by this compound activates the Hog1 stress-activated mitogen-activated protein kinase (MAPK) pathway. This is a cellular response to the challenging osmotic environment created by the peptide.[12]

-

Cell Cycle Arrest: this compound has been shown to cause a G1 phase arrest in the fungal cell cycle, further inhibiting its proliferation.[9]

-

Alterations in Protein Expression: Quantitative proteomic studies have revealed that this compound treatment leads to significant changes in the mitochondrial proteome. Proteins involved in NAD-linked respiration and ATP synthesis, such as malate (B86768) dehydrogenase and the ATP synthase gamma chain, are down-regulated. Conversely, proteins associated with genome maintenance and gene expression, like elongation factor 1-alpha, are up-regulated.[7][13]

The overall mechanism of this compound action is summarized in the workflow below.

Caption: Overall mechanism of this compound antifungal activity.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound against fungal cells.

Table 1: Fungicidal and Inhibitory Concentrations

| Parameter | Organism/System | Value | Reference(s) |

|---|---|---|---|

| MIC50 | Candida spp. | 10 - 20 µg/mL | [11] |

| MIC50 | C. neoformans, A. fumigatus | 5 - 6 µg/mL | [11] |

| Cellular Respiration Inhibition | C. albicans blastoconidia | Complete inhibition at 33 µM within 5 min | [8] |

| Mitochondrial Respiration Inhibition | Isolated C. albicans mitochondria | Inhibition of State 2 respiration at 33 µM | [8] |

| Effective Concentration (EC50) | C. albicans | 5.15 µM | [14] |

| EC50 with Cu(II) | C. albicans | 1.36 µM |[14] |

Table 2: Effects on Cellular Processes

| Process | Condition | Result | Reference(s) |

|---|---|---|---|

| Cell Killing | Wild-type C. albicans | 98% killing at highest concentration tested | [4][5] |

| Cell Killing | Respiratory-deficient C. albicans | 28-30% killing at highest concentration tested | [4][5] |

| ATP Efflux Inhibition | Pre-incubation with 1 mM DIDS | 94% ± 7% inhibition of ATP release | [6] |

| Cellular Binding | ssa2Δ mutant vs. Wild-type | Binding reduced to one-third | [2] |

| Ssa2p Binding Affinity | In the presence of nucleotides | 10-fold improvement | [15][16] |

| Cell Viability Inhibition | In the presence of Ca(II) | Up to 90% reduction in cell death |[14] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the intracellular effects of this compound.

Protocol for Measuring Mitochondrial Respiration Inhibition

This protocol is adapted from studies on isolated mitochondria and whole cells.[8]

-

Preparation of C. albicans Mitochondria:

-

Grow C. albicans to the mid-logarithmic phase in a suitable rich medium (e.g., YPD).

-

Harvest cells by centrifugation and wash with a buffered solution.

-

Generate spheroplasts using enzymatic digestion of the cell wall (e.g., with zymolyase).

-

Gently homogenize the spheroplasts in a mitochondrial isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the final mitochondrial pellet in a respiration buffer.

-

-

Oxygen Consumption Measurement:

-

Use a Clark-type oxygen electrode in a temperature-controlled chamber (30°C).

-

Add the isolated mitochondria to the respiration buffer in the chamber.

-

Initiate State 2 respiration by adding a substrate (e.g., NADH or succinate).

-

Record the basal rate of oxygen consumption.

-

Add this compound (e.g., a final concentration of 33 µM) and continue to record oxygen consumption to determine the extent of inhibition.

-

For whole-cell respiration, use a suspension of log-phase blastoconidia directly in the chamber and follow the same procedure.

-

Protocol for Detection of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe Dihydroethidium (DHE) to detect intracellular ROS.[8][17][18]

-

Cell Preparation:

-

Grow C. albicans cells to the mid-logarithmic phase. Harvest and wash the cells, resuspending them in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

-

-

DHE Staining:

-

Add DHE to the cell suspension to a final concentration of 10-40 µM.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

-

This compound Treatment:

-

Add this compound to the DHE-loaded cell suspension at the desired final concentration.

-

-

Detection:

-

Fluorescence Microscopy: Mount the cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for ethidium (B1194527) bromide. An increase in fluorescence intensity indicates ROS production.

-

Fluorimetry/Plate Reader: Transfer the cell suspension to a 96-well plate and measure fluorescence using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm. Record measurements over time to observe the kinetics of ROS generation.

-

Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the potentiometric dye Rhodamine 123 (Rh123).[19][20]

-

Cell Preparation:

-

Grow and harvest C. albicans cells as described previously. Resuspend in a buffered solution.

-

-

This compound Treatment:

-

Incubate the cell suspension with the desired concentration of this compound for a specified time course (e.g., 0-60 minutes).

-

-

Rh123 Staining:

-

Add Rh123 to the cell suspension to a final concentration of approximately 50 nM.

-

Incubate at 37°C for 10-20 minutes in the dark.

-

-

Analysis:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. A decrease in the green fluorescence (e.g., FITC channel) of the cell population indicates a depolarization of the mitochondrial membrane.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from punctate mitochondrial staining to diffuse cytoplasmic fluorescence indicates a loss of ΔΨm.

-

The following diagram outlines a typical experimental workflow for investigating the mitochondrial effects of this compound.

Caption: Experimental workflow for mitochondrial function analysis.

Conclusion

The fungicidal activity of this compound is a complex, multi-faceted process that hinges on its ability to enter the fungal cell and interact with specific intracellular targets. The mitochondrion stands out as the primary target, where this compound disrupts respiration, triggers oxidative stress, and dissipates the membrane potential. Concurrently, it induces a massive efflux of ATP and ions, leading to osmotic stress and volume dysregulation. These interconnected events create a cascade of cellular damage that culminates in fungal cell death. A thorough understanding of these intracellular mechanisms is crucial for the development of this compound and its derivatives as novel antifungal therapeutics, offering a promising alternative to conventional drugs that are often limited by resistance and toxicity. Future research should focus on elucidating the precise molecular interactions with these targets to enable the rational design of more potent and stable peptide-based antifungal agents.

References

- 1. Respiratory inhibition of isolated mammalian mitochondria by salivary antifungal peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Candida albicans cell wall ssa proteins bind and facilitate import of salivary histatin 5 required for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Candida albicans Mutants Deficient in Respiration Are Resistant to the Small Cationic Salivary Antimicrobial Peptide Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candida albicans mutants deficient in respiration are resistant to the small cationic salivary antimicrobial peptide histatin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Salivary Histatin 5 Causes Disordered Volume Regulation and Cell Cycle Arrest in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of histatin 5 on Candida albicans mitochondrial protein expression assessed by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The human salivary peptide histatin 5 exerts its antifungal activity through the formation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Salivary histatin 5 induces non-lytic release of ATP from Candida albicans leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Does It Kill?: Understanding the Candidacidal Mechanism of Salivary Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. art.torvergata.it [art.torvergata.it]

- 13. The Influence of Histatin 5 on Candida albicans Mitochondrial Protein Expression Assessed by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uptake of the antifungal cationic peptide Histatin 5 by Candida albicans Ssa2p requires binding to non-conventional sites within the ATPase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Live-Cell Imaging of Mitochondrial Redox State in Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apexbt.com [apexbt.com]

An In-depth Technical Guide to Natural Variants and Isoforms of Human Histatin-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histatin-5 (B8235270) (Hst-5) is a 24-amino acid, histidine-rich cationic peptide found in human saliva. It is a key component of the innate immune system in the oral cavity, exhibiting potent antifungal activity, particularly against the opportunistic pathogen Candida albicans. This compound is not a primary gene product but rather a proteolytic fragment of the larger protein, Histatin-3, which is encoded by the HTN3 gene.[1][2][3] This guide provides a comprehensive overview of the natural variants and isoforms of human this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Natural Variants and Isoforms of Human this compound

Naturally occurring forms of this compound are primarily the result of the proteolytic processing of its precursor, Histatin-3. The degradation of this compound itself within the oral cavity by salivary enzymes and proteases from microorganisms like C. albicans generates a variety of smaller peptide fragments.[2][4] These fragments, which can be considered isoforms of this compound, may have altered biological activities.

While specific single nucleotide polymorphisms (SNPs) in the HTN3 gene that directly lead to variations in the this compound amino acid sequence are not extensively documented in readily available literature, the proteolytic landscape of the oral cavity creates a diverse pool of this compound-related peptides.

Proteolytic Degradation and Isoform Generation

The degradation of this compound in whole saliva is a rapid process. Studies have shown that a significant percentage of this compound is degraded within 1.5 hours of incubation in whole saliva supernatant.[4] The primary cleavage sites are located around the central region of the peptide, including between residues Y¹⁰-K¹¹, K¹¹-R¹², R¹²-K¹³, K¹³-H¹⁵, H¹⁵-E¹⁶, E¹⁶-K¹⁷, and K¹⁷-H¹⁸.[4] This enzymatic processing results in a heterogeneous mixture of N-terminal and C-terminal fragments. Interestingly, the early degradation products of this compound can retain significant antifungal activity.[2]

Quantitative Data on this compound and Its Variants

The following tables summarize key quantitative data related to the activity and stability of this compound and some of its well-characterized engineered variants. These variants have been instrumental in understanding the structure-function relationships of this important peptide.

Table 1: Antifungal Activity of this compound and Variants against Candida albicans

| Peptide | Modification | MIC₅₀ (μM) | LD₅₀ (μM) | Reference Strain(s) |

| This compound (WT) | - | 100 | ~7.0 | C. albicans SC5314, DS1 |

| K11R-K17R | Lys11→Arg, Lys17→Arg | 25 | Not Reported | C. albicans ATCC 90028 |

| K17R | Lys17→Arg | Not Reported | Not Reported | Not Reported |

| K17L | Lys17→Leu | Not Reported | Not Reported | Not Reported |

| K11R | Lys11→Arg | Not Reported | Not Reported | Not Reported |

MIC₅₀: Minimum Inhibitory Concentration for 50% inhibition of growth. LD₅₀: Lethal Dose for 50% of the cell population.

Table 2: Proteolytic Stability of this compound and Variants

| Peptide | Protease | Incubation Time (h) | % Intact Peptide Remaining |

| This compound (WT) | Whole Saliva Supernatant | 1.5 | ~25% |

| This compound (WT) | Sap9 (C. albicans) | 2 | ~47% |

| This compound (WT) | Sap2 (C. albicans) | 2 | ~61% |

| K17R | Sap9 (C. albicans) | 2 | >77% |

| K17R | Sap2 (C. albicans) | 2 | >100% (within error) |

| K17L | Sap9 (C. albicans) | 2 | >77% |

| K17L | Sap2 (C. albicans) | 2 | >100% (within error) |

Mechanism of Antifungal Activity